molecular formula C25H29N5O3S B2728479 2-Ethyl-5-((3-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887220-17-9

2-Ethyl-5-((3-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2728479
CAS No.: 887220-17-9
M. Wt: 479.6
InChI Key: NLGZHUNJLNPZEU-UHFFFAOYSA-N
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Description

The compound 2-Ethyl-5-((3-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol features a complex heterocyclic scaffold combining a thiazolo[3,2-b][1,2,4]triazole core with substituted phenyl and piperazine moieties. Its structural complexity arises from:

  • 3-Methoxyphenyl and 4-(4-methoxyphenyl)piperazinyl substituents, which may enhance lipophilicity and receptor-binding affinity due to methoxy groups' electron-donating properties .
  • An ethyl group at position 2 and a hydroxyl group at position 6, contributing to solubility and hydrogen-bonding interactions.

Properties

IUPAC Name

2-ethyl-5-[(3-methoxyphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O3S/c1-4-21-26-25-30(27-21)24(31)23(34-25)22(17-6-5-7-20(16-17)33-3)29-14-12-28(13-15-29)18-8-10-19(32-2)11-9-18/h5-11,16,22,31H,4,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGZHUNJLNPZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCN(CC4)C5=CC=C(C=C5)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethyl-5-((3-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. The compound features a thiazole ring fused with a 1,2,4-triazole moiety and incorporates several functional groups that suggest a diverse range of biological activities.

Chemical Structure and Properties

The molecular formula for this compound is C25H29N5O3SC_{25}H_{29}N_{5}O_{3}S with a molecular weight of approximately 479.6 g/mol. The structural complexity includes:

  • Thiazole and Triazole Rings : These heterocyclic structures are known for their biological relevance.
  • Piperazine Group : This moiety is often associated with various pharmacological effects.
  • Methoxy Substituents : The presence of methoxy groups can enhance lipophilicity and influence biological activity.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the areas of anticancer, antimicrobial, and neuropharmacological effects.

Anticancer Activity

Several studies have shown that thiazole derivatives possess promising anticancer properties. For instance:

CompoundIC50 (µg/mL)Activity
Thiazole derivative A1.61 ± 1.92Antitumor
Thiazole derivative B1.98 ± 1.22Antitumor

The structure-activity relationship (SAR) analysis indicates that the thiazole ring's presence is crucial for cytotoxic activity. The unique combination of ethyl and methoxy substitutions in the target compound may enhance its efficacy compared to other similar compounds .

Antimicrobial Activity

Compounds featuring thiazole rings have been reported to exhibit significant antimicrobial activity. The incorporation of piperazine moieties can further enhance this effect by improving interaction with microbial targets.

Neuropharmacological Effects

Research on piperazine-based compounds suggests potential antidepressant properties. The unique structural features of this compound may contribute to its neuropharmacological profile.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the thiazole and triazole rings may interact with specific biological targets such as enzymes or receptors involved in cancer progression and microbial resistance.

Case Studies and Research Findings

  • Anticancer Efficacy : A study highlighted the efficacy of thiazole derivatives against various cancer cell lines, noting significant growth inhibition at low concentrations .
  • Neuropharmacological Studies : Research focusing on piperazine derivatives has demonstrated their potential in treating depression and anxiety disorders through modulation of neurotransmitter systems .
  • Antimicrobial Testing : Various thiazole compounds have been tested against bacterial strains showing promising results in inhibiting growth .

Scientific Research Applications

Structural Characteristics

The compound features:

  • A thiazole ring fused with a 1,2,4-triazole moiety.
  • Multiple functional groups including an ethyl group and methoxy-substituted phenyl groups.
  • A piperazine ring that enhances its pharmacological profile.

This complexity allows for diverse interactions within biological systems, making it a candidate for various therapeutic applications.

Biological Activities

Research indicates that compounds with similar structures exhibit significant biological activities:

Activity Description
Antitumor Compounds like this one have shown efficacy against various cancer cell lines.
Antidepressant The piperazine component is linked to antidepressant effects in some analogues.
Anticonvulsant Certain thiazole derivatives have demonstrated anticonvulsant properties.

Medicinal Chemistry Applications

  • Anticancer Research :
    • Studies have shown that thiazole and triazole derivatives can inhibit tumor growth. For instance, compounds similar to 2-Ethyl-5-((3-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol have been tested against multiple cancer cell lines (HCT-116, HepG2) with promising results in reducing cell viability .
  • Neuropharmacology :
    • The piperazine moiety contributes to neuroactive properties, potentially aiding in the treatment of depression and anxiety disorders. Structural analogs have been developed to enhance selectivity and efficacy .
  • Anticonvulsant Properties :
    • Similar thiazole-based compounds have shown effectiveness in seizure models (e.g., MES and PTZ tests), indicating that this compound may also possess anticonvulsant activity .

Synthesis Approaches

The synthesis of this compound can be achieved through several methodologies:

  • Microwave-Assisted Synthesis : This method enhances reaction rates and yields while minimizing environmental impact.
  • Solvent-Free Conditions : These approaches are gaining traction for their efficiency and reduced waste production .

Case Studies

  • Anticancer Activity Assessment :
    • A study evaluated the anticancer properties of thiazole derivatives against various human cancer cell lines. The results indicated that specific substitutions on the thiazole ring significantly enhanced cytotoxicity .
  • Neuropharmacological Evaluation :
    • Research focused on the antidepressant effects of piperazine-containing compounds demonstrated that modifications to the methoxy groups could improve serotonin receptor binding affinity .

Comparison with Similar Compounds

Substituent Effects

  • Methoxy Groups vs. Chloro/Indoline Groups : The target compound’s 3- and 4-methoxyphenyl groups likely enhance lipophilicity and π-π stacking compared to 5f’s 4-chlorophenyl group, which may increase electrophilicity and oxidative stability .
  • Piperazine Moiety: The 4-(4-methoxyphenyl)piperazinyl group in the target compound is absent in analogues like 5f or 6a.

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